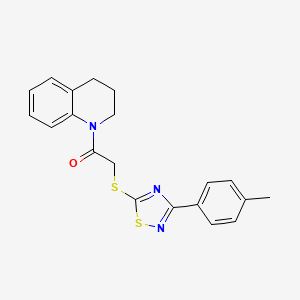

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

This compound features a 3,4-dihydroquinoline moiety linked via an ethanone bridge to a 1,2,4-thiadiazole ring substituted with a p-tolyl group.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS2/c1-14-8-10-16(11-9-14)19-21-20(26-22-19)25-13-18(24)23-12-4-6-15-5-2-3-7-17(15)23/h2-3,5,7-11H,4,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBBLLPEHOAFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a novel derivative that combines a quinoline moiety with a thiadiazole scaffold. This structural combination is of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dihydro-2H-quinolin-1-yl-[5-(p-tolyl)-1,2,4-thiadiazol-5-yl]ethanone , with a molecular formula of C20H20N4OS . It features a quinoline ring fused with a thiadiazole ring, which enhances its biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | P. aeruginosa | 64 µg/mL |

| 4 | B. subtilis | 8 µg/mL |

Note: Values are illustrative based on similar compounds in literature .

The compound demonstrated moderate to excellent antibacterial activity against S. aureus and E. coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented, particularly their ability to inhibit key enzymes involved in cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

The results indicate that the compound exhibits significant cytotoxicity against breast cancer cells (MDA-MB-231) compared to standard treatments like cisplatin.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Compounds targeting enzymes such as topoisomerase II and histone deacetylase have demonstrated efficacy in inhibiting tumor growth .

- Antibacterial Mechanisms : The presence of the thiadiazole ring contributes to the disruption of bacterial cell wall synthesis and function .

Case Studies

Several studies have reported on the efficacy of similar compounds:

- A study highlighted the synthesis of novel thiadiazole derivatives that showed potent activity against methicillin-resistant S. aureus (MRSA), suggesting that modifications in structure can significantly enhance antimicrobial potency .

- Another investigation into quinoline-thiadiazole hybrids revealed their ability to inhibit cancer cell proliferation through multiple pathways, reinforcing the importance of structural diversity in drug design .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. Specifically, compounds containing the thiadiazole ring have demonstrated cytotoxic activity with IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 and H460 .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10.0 |

| Compound C | PC3 | 10.0 |

Synthesis of Thiadiazole Derivatives

The compound serves as a precursor for synthesizing various thiadiazole derivatives through methods such as cyclization reactions involving hydrazines and carbon disulfide. These reactions are facilitated by reagents like phosphorus pentasulfide or Lawesson's reagent, which promote high yields and purity in synthetic processes .

Table 2: Synthetic Pathways for Thiadiazole Derivatives

| Methodology | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization with hydrazine | Phosphorus pentasulfide | High |

| One-pot synthesis | Propylphosphonic anhydride | High |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiadiazole derivatives, it was found that certain modifications to the quinoline structure significantly enhanced potency against prostate cancer cells. The study utilized MTT assays to determine cell viability post-treatment with synthesized compounds .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing synthesis conditions for thiadiazole derivatives using propylphosphonic anhydride as a coupling agent. The results indicated that this method not only improved yields but also reduced reaction times compared to traditional methods .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Heterocycle Core : Replacement of 1,2,4-thiadiazole with triazole (e.g., 3d ) or oxadiazole (e.g., ) alters electronic properties. Triazoles often enhance metal-binding capacity, while oxadiazoles improve metabolic stability.

- Substituent Impact: The p-tolyl group in the target compound may confer lipophilicity, favoring membrane penetration.

- Bridging Groups : Ethyl or allyl chains (e.g., ) may influence conformational flexibility and steric bulk, affecting target binding.

Table 2: Antimicrobial Activity of Selected Analogues

Analysis :

Insights :

- Thiadiazole derivatives often require cyclization under basic conditions (e.g., K2CO3 ), with yields averaging 70–75%.

- The target compound’s synthesis might mirror these methods, though the dihydroquinoline moiety could necessitate protective-group strategies .

Physicochemical Properties

- Lipophilicity : The p-tolyl group increases logP compared to methoxyphenyl derivatives (e.g., ), favoring CNS penetration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

- Methodology : The compound can be synthesized via multistep reactions. A common approach involves coupling a 3,4-dihydroquinoline derivative with a thiadiazole-thiol intermediate. For example, PEG-400 with a Bleaching Earth Clay catalyst (pH 12.5) under heterogeneous conditions (70–80°C) facilitates thioether bond formation . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology : Use IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, thioether S–C bonds at ~650 cm⁻¹). Confirm molecular connectivity via ¹H NMR (e.g., dihydroquinoline protons at δ 1.8–2.5 ppm, aromatic protons from p-tolyl at δ 7.2–7.5 ppm) and ¹³C NMR . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Temperature control (70–80°C) minimizes side reactions, while catalysts like Bleaching Earth Clay improve reaction efficiency . Recrystallization in ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Methodology : Perform density functional theory (DFT) calculations to model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Compare theoretical IR/NMR spectra with experimental data to validate structural assignments . Use software like Gaussian or ORCA for simulations.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

- Methodology : Re-examine reaction conditions for potential byproducts (e.g., oxidation of thioether to sulfoxide). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the thiadiazole-thioether moiety influence biological activity, and what mechanistic hypotheses exist?

- Methodology : The thiadiazole-thioether group may enhance membrane permeability or act as a Michael acceptor for covalent binding to target enzymes. Test hypotheses via enzymatic assays (e.g., inhibition of bacterial DNA gyrase) or molecular docking studies using AutoDock/Vina .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Methodology : Optimize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent recycling. Replace batch processes with flow chemistry for better temperature control. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

- Methodology : Obtain single-crystal X-ray data to determine bond lengths/angles (e.g., dihedral angles between quinoline and thiadiazole rings). Correlate structural rigidity with bioactivity using SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.